(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
CAS No.: 86377-53-9
Cat. No.: VC1902989
Molecular Formula: C32H48O5
Molecular Weight: 512.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86377-53-9 |
|---|---|
| Molecular Formula | C32H48O5 |
| Molecular Weight | 512.7 g/mol |
| IUPAC Name | (E)-6-(15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid |
| Standard InChI | InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+ |
| Standard InChI Key | YCWGPALSXRBKTM-RGVLZGJSSA-N |
| Isomeric SMILES | CC(CC/C=C(\C)/C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C |
| SMILES | CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C |
| Canonical SMILES | CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C |
Introduction
The compound (E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid is a complex organic molecule belonging to the steroid class. It features multiple stereocenters and functional groups, which are typical of steroidal derivatives. This compound is not directly mentioned in the provided search results, but its structure and potential applications can be inferred from similar compounds.
Synthesis and Derivation
The synthesis of such compounds typically involves multi-step organic synthesis techniques. These processes often start with natural steroid precursors and require careful control of reaction conditions to achieve the desired stereochemical configuration.
Potential Applications
Steroidal derivatives have a wide range of applications in medicinal chemistry and biochemistry, including hormone regulation and anti-inflammatory effects. Experimental studies are necessary to determine the specific biological pathways and interactions of this compound.
Comparison with Similar Compounds
Similar compounds, such as (E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid, provide insights into the potential properties and applications of the compound .
Data Table for Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume